molecular formula C20H21N3O6S3 B4079084 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE

Cat. No.: B4079084
M. Wt: 495.6 g/mol
InChI Key: KLBFFYQBBMTSGC-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a methanesulfonyl group attached to a benzothiazole ring, along with a sulfamoyl group linked to a benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The methanesulfonyl group is introduced through sulfonation reactions, while the sulfamoyl group is added via sulfonamide formation. The oxolan-2-ylmethyl group is incorporated through alkylation reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors, which allow for precise control over reaction conditions and efficient heat transfer. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while reduction of the benzothiazole ring produces dihydrobenzothiazole compounds. Substitution reactions result in the formation of new compounds with different functional groups replacing the sulfamoyl group.

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzothiazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, the sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S3/c1-31(25,26)16-8-9-17-18(11-16)30-20(22-17)23-19(24)13-4-6-15(7-5-13)32(27,28)21-12-14-3-2-10-29-14/h4-9,11,14,21H,2-3,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBFFYQBBMTSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE

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